molecular formula C14H20N2O2 B15368866 Benzamide, 4-(1-methylethyl)-N-4-morpholinyl- CAS No. 544659-84-9

Benzamide, 4-(1-methylethyl)-N-4-morpholinyl-

Cat. No.: B15368866
CAS No.: 544659-84-9
M. Wt: 248.32 g/mol
InChI Key: GWHICIFEABQPCV-UHFFFAOYSA-N
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Description

Benzamide derivatives are a class of organic compounds characterized by a benzene ring linked to an amide group. The compound Benzamide, 4-(1-methylethyl)-N-4-morpholinyl- (hypothetical structure inferred from nomenclature) features:

  • A 4-(1-methylethyl) (isopropyl) substituent at the para position of the benzene ring.
  • A morpholinyl group (a six-membered ring containing one oxygen and one nitrogen atom) attached to the amide nitrogen.

Morpholinyl-substituted benzamides are often explored for pharmacological applications, such as enzyme inhibition or receptor modulation, due to the morpholine ring’s polarity and hydrogen-bonding capacity .

Properties

CAS No.

544659-84-9

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

N-morpholin-4-yl-4-propan-2-ylbenzamide

InChI

InChI=1S/C14H20N2O2/c1-11(2)12-3-5-13(6-4-12)14(17)15-16-7-9-18-10-8-16/h3-6,11H,7-10H2,1-2H3,(H,15,17)

InChI Key

GWHICIFEABQPCV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NN2CCOCC2

solubility

>37.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Biological Activity

Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antiviral, anticancer, and antimicrobial properties. This article focuses on the compound Benzamide, 4-(1-methylethyl)-N-4-morpholinyl- (CID 69277), exploring its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

Benzamide, 4-(1-methylethyl)-N-4-morpholinyl- is characterized by the following structural features:

  • Chemical Formula : C10_{10}H13_{13}N2_{2}O
  • Molecular Weight : 179.23 g/mol
  • IUPAC Name : N-(4-morpholinyl)-4-(1-methylethyl)benzamide

The morpholine ring contributes to the compound's lipophilicity and potential for binding to various biological targets.

Antiviral Activity

Recent studies have highlighted the antiviral potential of benzamide derivatives against filoviruses such as Ebola and Marburg viruses. For instance, a series of 4-(aminomethyl)benzamide-based inhibitors demonstrated significant efficacy in inhibiting viral entry into host cells. One compound, CBS1118, exhibited an EC50_{50} value of less than 10 μM against both viruses, indicating strong antiviral activity .

Anticancer Activity

Benzamide derivatives have also been investigated for their anticancer properties. Research shows that certain benzamides can inhibit dihydrofolate reductase (DHFR), a critical enzyme in cancer cell proliferation. The mechanism involves downregulation of DHFR protein levels, leading to reduced cellular NADPH and subsequent destabilization of DHFR . This pathway suggests that benzamides could serve as effective agents in cancer therapy.

Insecticidal and Fungicidal Activity

A study on novel benzamides substituted with pyridine-linked 1,2,4-oxadiazole revealed promising insecticidal and fungicidal activities. Compounds demonstrated high larvicidal activity against mosquito larvae and significant fungicidal effects against various fungi at concentrations as low as 1 mg/L . This highlights the potential application of benzamides in agricultural pest control.

Structure-Activity Relationship (SAR)

The SAR studies conducted on benzamide derivatives indicate that modifications to the amide and aromatic regions can significantly influence biological activity. For example:

  • Morpholine Substituents : Alterations in the morpholine structure can affect potency; substitutions that enhance hydrogen bonding typically improve activity.
  • Aromatic Ring Modifications : Substituting different groups on the aromatic ring has been shown to enhance selectivity for specific biological targets .

Case Study 1: Antiviral Efficacy

In a study focusing on the antiviral properties of benzamides against Ebola virus, researchers synthesized several derivatives and evaluated their effectiveness using a pseudovirus assay. The most potent inhibitors were identified through a series of modifications leading to enhanced selectivity towards viral entry mechanisms .

Case Study 2: Cancer Treatment Potential

Another investigation examined the effects of benzamide riboside (BR) on human T-cell lymphoblastic leukemia cells. The study found that BR inhibited cell growth by disrupting NADPH levels through its metabolite BAD, showcasing a novel approach to targeting DHFR in resistant cancer cells .

Scientific Research Applications

Benzamide, 4-(1-methylethyl)-N-4-morpholinyl- is an organic compound with a benzamide structure, featuring a benzene ring attached to a carbonyl group (amide) and a morpholine ring substituted at the nitrogen atom. It has the molecular formula C10H13NO and is considered a scaffold for developing new therapeutic agents due to its potential applications in medicinal chemistry and pharmacology.

Potential Applications

Benzamide, 4-(1-methylethyl)-N-4-morpholinyl- has potential applications in several fields.

Pharmaceutical Development

This compound is being explored for its role as an inhibitor of histone deacetylases (HDACs). HDACs are crucial in gene expression regulation, and their inhibition can lead to altered cellular processes like apoptosis and differentiation, making the compound a candidate in cancer therapy . Some studies suggest that benzamide derivatives may have anti-inflammatory properties and modulate various receptors in the central nervous system.

Interaction Studies

Interaction studies of Benzamide, 4-(1-methylethyl)-N-4-morpholinyl- typically focus on its binding affinity and inhibitory effects on specific targets such as HDACs or other receptors. These studies often utilize techniques like:

  • Enzyme assays
  • Spectroscopic methods
  • Molecular docking

Such studies provide insights into the mechanism of action and help optimize the compound for better efficacy.

Comparable Compounds

Benzamide, 4-(1-methylethyl)-N-4-morpholinyl- shares structural similarities with various other benzamide derivatives. The unique aspect of Benzamide, 4-(1-methylethyl)-N-4-morpholinyl- lies in its combination of a morpholine ring with a branched alkyl group (isopropyl). This configuration potentially enhances its biological activity compared to simpler benzamides by improving receptor binding or altering pharmacokinetic properties.

Table of Comparable Compounds

Compound NameKey Features
BenzamideBasic structure with no additional substituents
N-(2-hydroxyethyl)benzamideContains a hydroxyl group enhancing solubility
4-AminobenzamideContains an amino group that may enhance reactivity
N,N-DimethylbenzamideFeatures dimethyl substitution affecting polarity

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS No.) Substituents Molecular Formula Molecular Weight Key Properties (Predicted/Reported) Bioactivity/Use
Hypothetical Target Compound 4-(1-methylethyl), N-4-morpholinyl C₁₄H₂₀N₂O₂* ~256.32 Polar (morpholinyl), hydrophobic (isopropyl) Likely enzyme inhibitor (PDE4, kinases)
4-Isopropyl-N-phenylbenzamide (15088-90-1) 4-isopropyl, N-phenyl C₁₆H₁₇NO 239.32 MP: Not reported; LogP: ~3.5 (estimated) Intermediate in organic synthesis
4-Isopropoxy-N-(4-isopropylphenyl)benzamide (432017-47-5) 4-isopropoxy, N-(4-isopropylphenyl) C₁₉H₂₃NO₂ 297.39 Density: 1.078 g/cm³; BP: 365.3°C Potential agrochemical or pharmaceutical
Procarbazine (671-16-9) 4-[(2-methylhydrazinyl)methyl], N-isopropyl C₁₂H₁₉N₃O 257.33 MP: 175–178°C; Water-soluble hydrochloride Chemotherapeutic agent (alkylating agent)
Benzamide, 4-hydroxy-N-[2-(4-morpholinyl)ethyl] (106018-39-7) 4-hydroxy, N-(2-morpholinylethyl) C₁₃H₁₈N₂O₃ 250.29 MP: 190–192°C; pKa: 8.50 Pharmacological research (e.g., receptor modulation)
Mosapride citrate dihydrate (636582-62-2) 4-amino-5-chloro-2-ethoxy, N-morpholinylmethyl C₂₁H₂₅ClFN₃O₃·C₆H₈O₇·2H₂O 650.05 Water-soluble citrate salt Gastroprokinetic agent (5-HT₄ agonist)

*Inferred from substituents; morpholine (C₄H₉NO) + benzamide-isopropyl (C₉H₁₁NO).

Structural Differences and Implications

Substituent Position and Type: 4-Substituents: The target compound’s isopropyl group enhances lipophilicity compared to 4-hydroxy () or 4-isopropoxy () groups. N-Substituents: The morpholinyl group (target compound) introduces a polar, rigid heterocycle, contrasting with N-phenyl () or N-isopropyl (). Morpholine derivatives often improve metabolic stability and bioavailability in drug design .

Physicochemical Properties :

  • Molecular Weight : The target compound (~256 Da) falls within the typical range for drug-like molecules (200–500 Da). Higher molecular weights (e.g., 297.39 in ) may reduce membrane permeability.
  • Solubility : Morpholinyl groups enhance water solubility compared to purely aromatic N-substituents (e.g., N-phenyl in ). Procarbazine’s hydrochloride salt () exemplifies formulation strategies to improve solubility.
  • pKa : Morpholine’s basic nitrogen (pKa ~8.5) can influence ionization state under physiological conditions, affecting absorption and distribution .

Bioactivity and Applications: Enzyme Inhibition: Benzamides with morpholinyl groups (e.g., ) are common in phosphodiesterase-4 (PDE4) inhibitors, which treat inflammatory diseases . Agrochemical Use: Substituents like isopropoxy () align with herbicide designs (e.g., sulfonylureas in ).

Research Findings and Trends

Synthetic Strategies :

  • Benzamides are synthesized via Schotten-Baumann reactions () or Suzuki couplings (). The morpholinyl group is typically introduced through alkylation or nucleophilic substitution.

Structure-Activity Relationships (SAR) :

  • Polar Groups : Morpholinyl or hydroxy substituents () improve target engagement in hydrophilic binding pockets (e.g., PDE4 catalytic sites ).
  • Lipophilic Groups : Isopropyl or isopropoxy groups enhance membrane penetration, critical for central nervous system (CNS) drugs or herbicides .

Toxicity and Safety: Hydrazine-containing benzamides (e.g., procarbazine) require careful handling due to genotoxicity risks . Morpholinyl derivatives (e.g., mosapride) generally exhibit favorable safety profiles .

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